1,2,3,4-Tetra-O-acetyl-b-L-fucopyranose
Overview
Description
1,2,3,4-Tetra-O-acetyl-b-L-fucopyranose is a multi-functional compound extensively employed in the biomedical field . Its utilization in the synthesis of glycoconjugates is due to its role in facilitating cellular recognition events . It has a molecular formula of C14H20O9 .
Molecular Structure Analysis
The molecular structure of this compound is well defined. It has a molecular weight of 332.30 g/mol . The IUPAC name is [(2S,3R,4R,5S)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate .Physical And Chemical Properties Analysis
This compound has a molecular weight of 332.30 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 9 . The compound also has a rotatable bond count of 8 .Mechanism of Action
Target of Action
1,2,3,4-Tetra-O-acetyl-b-L-fucopyranose is a biochemical reagent . It is used as a biological material or organic compound in life science-related research . .
Mode of Action
It is known to be used in the synthesis of glycoconjugates due to its role in facilitating cellular recognition events .
Biochemical Pathways
It is known to play a role in the synthesis of glycoconjugates , which are involved in various biological processes including cell-cell adhesion, immune response, and pathogen recognition.
Result of Action
It is known to be used in the synthesis of glycoconjugates , which play crucial roles in various biological processes.
Action Environment
It is known that the compound is stable under room temperature conditions .
Advantages and Limitations for Lab Experiments
One advantage of using 1,2,3,4-Tetra-O-acetyl-b-L-fucopyranose in lab experiments is that it is a synthetic compound that can be easily obtained in high purity. This allows for precise control over experimental conditions and minimizes the potential for contamination. However, one limitation of using this compound is that it may not fully mimic the biological functions of naturally occurring fucose-containing molecules. Additionally, the effects of this compound may be cell-type specific and may not be generalizable to all cell types.
Future Directions
There are many potential future directions for research on 1,2,3,4-Tetra-O-acetyl-b-L-fucopyranose. One area of interest is the development of new inhibitors of fucosyltransferases that are more potent or selective than this compound. Another area of interest is the use of this compound in the development of glycoconjugate-based vaccines and therapeutics. Additionally, further research is needed to fully understand the biological functions of fucose-containing molecules and how they contribute to disease processes.
Scientific Research Applications
1,2,3,4-Tetra-O-acetyl-b-L-fucopyranose is widely used in scientific research as a tool to study the biological functions of fucose-containing molecules. It is commonly used as a substrate for enzymes that catalyze the transfer of fucose residues to glycoproteins and glycolipids. This compound can also be incorporated into synthetic glycoconjugates to study their interactions with lectins and other carbohydrate-binding proteins.
properties
IUPAC Name |
[(2S,3R,4R,5S,6R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O9/c1-6-11(20-7(2)15)12(21-8(3)16)13(22-9(4)17)14(19-6)23-10(5)18/h6,11-14H,1-5H3/t6-,11+,12+,13-,14+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQMGQQOGJIDKJ-BUPNJJSDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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